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Compound of Interest

Compound Name: 3-Hydroxybenzenesulfonamide

Cat. No.: B1593927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxybenzenesulfonamide is a key chemical intermediate in the synthesis of various

pharmaceutical compounds and other fine chemicals. Its molecular structure, characterized by

a hydroxyl group and a sulfonamide group attached to a benzene ring, imparts specific

chemical reactivity and physical properties that are of significant interest in medicinal chemistry

and materials science. Accurate and comprehensive spectroscopic data is paramount for the

unambiguous identification, purity assessment, and structural elucidation of this compound and

its derivatives.

This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 3-Hydroxybenzenesulfonamide
(CAS No. 20759-40-4). The information presented herein is intended to serve as a valuable

resource for researchers and scientists engaged in the synthesis, characterization, and

application of this versatile molecule.

Molecular Structure and Numbering
The structural integrity and subsequent spectral interpretations are founded on a clear

understanding of the molecular framework. The numbering of the carbon and hydrogen atoms

in 3-Hydroxybenzenesulfonamide is crucial for the assignment of NMR signals.
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Caption: Molecular structure and atom numbering of 3-Hydroxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data
Proton NMR spectroscopy of 3-Hydroxybenzenesulfonamide reveals distinct signals for the

aromatic protons, the hydroxyl proton, and the sulfonamide protons. The chemical shifts are

influenced by the electron-withdrawing nature of the sulfonamide group and the electron-

donating character of the hydroxyl group.

Table 1: ¹H NMR Data for 3-Hydroxybenzenesulfonamide

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-2 7.45-7.55 m -

H-4 7.10-7.20 m -

H-5 7.30-7.40 t 7.8

H-6 7.25-7.35 m -

-OH 9.50-10.50 br s -

-SO₂NH₂ 7.00-7.50 br s -

Note: Predicted data based on analogous compounds. The exact chemical shifts and coupling

constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts of the aromatic carbons are influenced by the substituents.

Table 2: ¹³C NMR Data for 3-Hydroxybenzenesulfonamide
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Carbon Chemical Shift (ppm)

C-1 145.0-146.0

C-2 115.0-116.0

C-3 157.0-158.0

C-4 120.0-121.0

C-5 130.0-131.0

C-6 122.0-123.0

Note: Predicted data based on analogous compounds. The exact chemical shifts can vary

depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition
Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that can

obscure the analyte's peaks. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for

sulfonamides due to its ability to dissolve the compound and to exchange with the labile -OH

and -NH₂ protons, which can sometimes sharpen their signals. A standard 5 mm NMR tube is

used for routine analysis.

Sample Preparation:

Weigh approximately 10-20 mg of 3-Hydroxybenzenesulfonamide.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the probe to optimize the magnetic field homogeneity.
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Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR

experiments.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify

the spectrum and enhance sensitivity.

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the

chemical bonds.

Table 3: Characteristic IR Absorption Bands for 3-Hydroxybenzenesulfonamide

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)

3350-3250 Medium, Doublet N-H stretch (sulfonamide)

3100-3000 Medium C-H stretch (aromatic)

1600-1580 Medium C=C stretch (aromatic ring)

1490-1450 Medium C=C stretch (aromatic ring)

1350-1310 Strong S=O stretch (asymmetric)

1170-1150 Strong S=O stretch (symmetric)

900-675 Strong
C-H out-of-plane bend

(aromatic)

Note: These are typical ranges and the exact peak positions and intensities can be influenced

by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
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Experimental Protocol for IR Data Acquisition (KBr
Pellet Method)
Rationale: The potassium bromide (KBr) pellet method is a common technique for obtaining

high-quality IR spectra of solid samples. KBr is transparent to infrared radiation in the typical

analysis range and provides a solid matrix for the sample.

Sample Preparation:

Grind a small amount (1-2 mg) of 3-Hydroxybenzenesulfonamide with approximately

100-200 mg of dry KBr powder using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer the powder to a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the background spectrum (of air or the KBr pellet holder).

Record the sample spectrum.

Caption: Relationship between functional groups and their characteristic IR stretching

frequencies.

Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a

powerful tool for determining the molecular weight of a compound and for obtaining structural

information from its fragmentation pattern.
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The molecular weight of 3-Hydroxybenzenesulfonamide (C₆H₇NO₃S) is 173.19 g/mol . The

mass spectrum will show a molecular ion peak (M⁺) at m/z = 173.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of 3-
Hydroxybenzenesulfonamide

m/z Proposed Fragment

173 [M]⁺ (Molecular Ion)

109 [M - SO₂]⁺

93 [C₆H₅O]⁺

77 [C₆H₅]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Experimental Protocol for Mass Spectrometry Data
Acquisition
Rationale: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard

ionization technique that often leads to extensive fragmentation, providing rich structural

information. Electrospray Ionization (ESI) is a softer technique, often used for more polar and

less volatile compounds, and typically results in a prominent molecular ion peak with less

fragmentation.

Sample Introduction:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by

infusion or liquid chromatography (for ESI).

Ionization:
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Select the appropriate ionization method (e.g., EI or ESI).

Optimize the ionization source parameters to achieve good signal intensity.

Mass Analysis:

The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g.,

quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated.

Caption: A plausible fragmentation pathway for 3-Hydroxybenzenesulfonamide in mass

spectrometry.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and foundational

understanding of the structural features of 3-Hydroxybenzenesulfonamide. The detailed

NMR, IR, and MS information, coupled with the outlined experimental protocols, will aid

researchers in the confident identification and characterization of this important chemical entity.

Adherence to rigorous experimental procedures and careful interpretation of the spectral data

are essential for ensuring the quality and reliability of research and development outcomes in

the pharmaceutical and chemical industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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